(2-(P-tolyl)cyclopropyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[2-(4-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11-6-10(11)7-12/h2-5,10-11H,6-7,12H2,1H3 |
InChI Key |
LHTPQIPFVUFAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2CN |
Origin of Product |
United States |
Stereochemical Aspects in the Synthesis of 2 P Tolyl Cyclopropyl Methanamine
Enantioselective Synthesis Strategies
The creation of a specific enantiomer of (2-(p-tolyl)cyclopropyl)methanamine necessitates the use of enantioselective synthesis strategies. These methods are designed to produce a single enantiomer in excess over the other.
Chiral Catalyst Development for Cyclopropylamine (B47189) Formation
A significant approach to achieving enantioselectivity in the formation of the cyclopropylamine moiety involves the use of chiral catalysts. These catalysts, themselves chiral, create a chiral environment that directs the reaction to favor the formation of one enantiomer.
Rhodium(II) carboxylate complexes have emerged as powerful catalysts for asymmetric cyclopropanation reactions. nih.govcapes.gov.br The development of chiral rhodium catalysts, such as those with specially designed chiral ligands, allows for high levels of enantioselectivity in the transfer of a carbene to an alkene, a key step in forming the cyclopropane (B1198618) ring. nih.govcapes.gov.br For instance, rhodium(II) catalysts bearing chiral N-acyl- or N-nosyl-amino acid ligands have been shown to be effective in various asymmetric transformations. The choice of the chiral ligand is crucial, as it dictates the stereochemical outcome of the cyclopropanation. capes.gov.br
Recent advancements have also explored the "chiral poisoning" approach. rsc.orgrsc.org This strategy utilizes a racemic rhodium catalyst in combination with a chiral ligand that selectively inhibits one of the catalyst's enantiomers. rsc.orgrsc.org This method circumvents the often-difficult synthesis of a purely chiral catalyst while still achieving high enantioselectivity in the cyclopropanation of alkenes with aryldiazoacetates. rsc.orgrsc.org
The development of chiral cyclopentadienyl (B1206354) rhodium complexes has further expanded the toolkit for enantioselective C-H functionalization reactions, which can be applied to the synthesis of complex chiral molecules. thieme-connect.de
Table 1: Examples of Chiral Rhodium Catalysts in Asymmetric Cyclopropanation
| Catalyst Type | Chiral Ligand | Application | Reference |
| Rhodium(II) Carboxylate | N-Acyl/N-Nosyl-Amino Acids | Asymmetric Cyclopropanation | capes.gov.br |
| Racemic Diene Rhodium | Chiral Oxazoline-Phenol | Asymmetric Cyclopropanation (Chiral Poisoning) | rsc.orgrsc.org |
| Chiral Cyclopentadienyl Rhodium | Various Chiral Cp Ligands | Enantioselective C-H Functionalization | thieme-connect.de |
Use of Chiral Auxiliaries
Another well-established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction before being removed in a subsequent step to yield the desired enantiomerically enriched product. wikipedia.orgyoutube.com
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral amine could be converted into a chiral imine or amide using a chiral reagent. Subsequent cyclopropanation of an adjacent double bond would then be directed by the stereocenter of the auxiliary. The stereodirecting effect of the auxiliary arises from steric hindrance, which forces the reagents to approach from a specific face of the molecule. wikipedia.org
A variety of chiral auxiliaries are available, including Evans oxazolidinones and pseudoephedrine-derived amides. wikipedia.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. After the key stereocenter-forming reaction, the auxiliary is cleaved to provide the target molecule and can often be recovered for reuse. wikipedia.orgyoutube.com A temporary stereocentre approach, combining chiral auxiliaries with substrate-directed reactions, has also been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which are precursors to cyclopropylamines. rsc.org
Diastereoselective Control in Cyclopropane Ring Formation
When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over others.
In the synthesis of this compound from a chiral precursor, controlling the diastereoselectivity of the cyclopropane ring formation is crucial. The Simmons-Smith cyclopropanation, a widely used method for forming cyclopropane rings, can be highly diastereoselective, particularly when directed by a nearby functional group, such as a hydroxyl group. nih.govarizona.edu The directing group coordinates to the zinc-copper carbenoid, delivering the methylene (B1212753) group to one face of the double bond. youtube.com
For example, the cyclopropanation of an allylic alcohol containing the p-tolyl group would be expected to proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. nih.gov The rigidity of the existing cyclopropyl (B3062369) core in a precursor can also enforce high diastereoselectivity in reactions on an adjacent alkenyl moiety. nih.gov
Furthermore, the choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the products. For instance, in the synthesis of vinylcyclopropanes using chiral telluronium ylides, the choice of base can control which diastereomer is formed preferentially. nih.gov
Table 2: Factors Influencing Diastereoselectivity in Cyclopropanation
| Factor | Description | Example | Reference |
| Directing Groups | Functional groups that guide the reagent to a specific face of the molecule. | Hydroxyl group in Simmons-Smith reaction. | nih.gov |
| Substrate Conformation | The spatial arrangement of the substrate can favor one reaction pathway. | Rigid cyclopropyl core directing further reactions. | nih.gov |
| Reagents and Conditions | The choice of base, solvent, and temperature can alter the diastereomeric outcome. | Use of different bases with chiral telluronium ylides. | nih.gov |
Configurational Stability and Stereoisomer Interconversion
Once the desired stereoisomers of this compound are obtained, their configurational stability is a key concern. The three-membered cyclopropane ring is highly strained, but the C-C bonds are generally stable under normal conditions. masterorganicchemistry.com The stereocenters in this compound are not typically prone to easy epimerization (inversion of configuration) under neutral or mildly acidic or basic conditions.
However, under more forcing conditions, such as strong base or high temperatures, ring-opening reactions can occur, which could lead to a loss of stereochemical integrity. The presence of the amine and the aromatic tolyl group can influence the reactivity of the cyclopropane ring. It is important to consider the potential for racemization or epimerization during subsequent synthetic manipulations or under storage conditions.
The study of the interconversion of stereoisomers is crucial for understanding the compound's behavior and for developing purification and storage protocols that maintain its stereochemical purity.
Reaction Mechanisms and Pathways of 2 P Tolyl Cyclopropyl Methanamine and Its Precursors
Mechanistic Investigations of Cyclopropane (B1198618) Ring Opening
The inherent strain of the three-membered cyclopropane ring makes it susceptible to various ring-opening reactions, which can proceed through different mechanistic pathways depending on the reagents and conditions. These reactions are a key consideration in the chemistry of (2-(p-tolyl)cyclopropyl)methanamine and its derivatives. Oxidative radical ring-opening/cyclization has become a significant area of study for cyclopropane derivatives, including cyclopropyl (B3062369) olefins and cyclopropanols. nih.govbeilstein-journals.org
Lewis acids can catalyze the ring-opening of cyclopropanes, particularly when an activating group is present on the ring. For precursors such as cyclopropyl ketones or alcohols, the Lewis acid coordinates to the oxygen atom of the carbonyl or hydroxyl group. This coordination polarizes the C-O bond and enhances the electrophilicity of the carbonyl carbon or facilitates the departure of a leaving group, thereby promoting the cleavage of an adjacent, strained C-C bond in the cyclopropane ring. This process typically generates a carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement. While direct Lewis acid-catalyzed opening of this compound is less common, the principle is fundamental to the transformation of its precursors.
The cyclopropane ring in precursors to this compound can be opened via nucleophilic attack, especially if a suitable leaving group is present. Research on the reaction of trans-1-bromo-2-(p-tolyl)cyclopropane with potassium acetate (B1210297) in various solvents showed that no cyclopropyl products were formed; instead, only ring-opened p-methylcinnamyl acetates were observed. eiu.edu This suggests a mechanism where the nucleophile attacks and the ring opens in a concerted or stepwise fashion, likely proceeding through an SN2-like transition state or a carbocationic intermediate that is stabilized by the adjacent p-tolyl group.
In other systems, such as the reaction of alkylidenecyclopropyl ketones with amines, ring-opening leads to the synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.org The proposed mechanism involves a distal cleavage of a C-C bond within the cyclopropane ring, followed by ring expansion and aromatization. organic-chemistry.org This highlights how nucleophilic addition can trigger complex rearrangements, fundamentally altering the carbon skeleton. A catalytic dichotomy has been observed in the reaction of amines with α-carbonylcyclopropanes, where a rhodium catalyst yields the expected reductive amination product, while a ruthenium catalyst promotes a novel ring expansion to form pyrrolidines. nih.gov
Amination Mechanisms
The introduction of the aminomethyl group is a critical step in the synthesis of this compound. Several modern amination methods are applicable, with Chan-Lam coupling and reductive amination being particularly relevant.
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, including C-N bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing cyclopropylamines, this reaction typically involves the coupling of a cyclopropylboronic acid or its corresponding trifluoroborate salt with an amine or an amine equivalent. nih.govresearchgate.netacs.org The reaction is attractive because it can be conducted in the open air, often at room temperature. wikipedia.org
The generally accepted mechanism involves the following key steps:
Ligand Exchange: The amine substrate coordinates to the Cu(II) catalyst.
Transmetalation: The cyclopropyl group is transferred from the boron atom to the copper center.
Reductive Elimination: The C-N bond is formed from a Cu(III) intermediate, regenerating a Cu(I) species. wikipedia.orgorganic-chemistry.org
Reoxidation: The Cu(I) catalyst is reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. organic-chemistry.org
This method provides a powerful tool for the N-cyclopropylation of various amines and related compounds. researchgate.net
| Component | Function | Examples |
|---|---|---|
| Cyclopropyl Source | Provides the cyclopropyl group | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate |
| Nitrogen Source | Forms the C-N bond | Primary/Secondary Amines, Anilines, Amides, Azaheterocycles |
| Copper Catalyst | Mediates the cross-coupling | Cu(OAc)₂, Cu₂O |
| Ligand | Stabilizes the copper catalyst and facilitates the reaction | Pyridine, 1,10-Phenanthroline, Bipyridine |
| Base | Activates the nucleophile and/or facilitates catalyst turnover | Triethylamine (B128534), 2,6-Lutidine |
| Oxidant | Reoxidizes Cu(I) to Cu(II) | O₂ (from air) |
Reductive amination is a highly versatile and widely used method for synthesizing amines. harvard.edu This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.eduorganic-chemistry.org To synthesize this compound, the precursor would be (2-(p-tolyl)cyclopropyl)carboxaldehyde, which would react with ammonia.
The mechanism proceeds in two main stages:
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C=N double bond (an imine). In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the imine or iminium ion to the amine. harvard.edu A key aspect of this reaction is the choice of a reducing agent that does not readily reduce the starting carbonyl compound but efficiently reduces the intermediate imine/iminium ion. harvard.edu
| Reducing Agent | Abbreviation | Typical Conditions |
|---|---|---|
| Sodium cyanoborohydride | NaCNBH₃ | Mildly acidic (pH ~6-7), Methanol |
| Sodium triacetoxyborohydride (B8407120) | Na(OAc)₃BH (STAB) | Aprotic solvents (e.g., Dichloroethane, THF), often with Acetic Acid |
| Hydrogen gas with metal catalyst | H₂/Catalyst | Catalysts like Pd/C, PtO₂, Raney Nickel |
A related strategy is the reductive alkylation of nitriles, where a nitrile reacts with an aldehyde or ketone in the presence of a cobalt catalyst and hydrogen gas to produce secondary amines. nih.gov
Regioselectivity and Chemoselectivity Considerations in Synthesis
Controlling selectivity is paramount in the synthesis of complex molecules like this compound.
Regioselectivity refers to the preferential reaction at one site over another. In cyclopropane ring-opening reactions, regioselectivity is dictated by both electronic and steric factors. For substituted cyclopropanes, C-C bond cleavage typically occurs at the most substituted bond or the bond that leads to the most stable intermediate (e.g., a radical or carbocation stabilized by the p-tolyl group). In a study on the ring-opening of cyclopropyl diols, it was found that cleavage of the C1–C2 bond was highly selective, a process governed by the directing influence of nearby hydroxyl groups. nih.gov
Chemoselectivity is the preferential reaction of one functional group over another. A classic example is in reductive amination, where the reducing agent must be chemoselective, reducing the iminium ion intermediate much faster than the starting aldehyde or ketone. harvard.edu Sodium cyanoborohydride and sodium triacetoxyborohydride are effective because they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated iminium ion. harvard.edu
Computational and Theoretical Insights into Reaction Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating complex reaction mechanisms, rationalizing observed selectivities, and predicting reactivity.
DFT calculations have been instrumental in understanding the intricacies of cyclopropane ring-opening reactions. By modeling the potential energy surfaces of different reaction pathways, researchers can identify transition states, calculate activation barriers, and determine the most favorable mechanistic route.
For instance, DFT studies on the tandem Heck–cyclopropane ring-opening reaction of alkenyl cyclopropyl diols have provided deep mechanistic insights. nih.gov These studies revealed that the regio- and stereoselectivity of the ring-opening are governed by the conformation of the substrate and the dual role of hydroxyl groups, which can act as directing groups during the reaction. nih.gov The calculations were consistent with experimental observations, showing a selective cleavage of the C1–C2 bond of the cyclopropane ring. nih.gov
In another study, DFT was used to investigate the mechanism of the phosphine-catalyzed ring-opening of cyclopropyl ketones. rsc.org The calculations compared multiple potential pathways and concluded that the most favorable route involved a sequence of nucleophilic substitution to open the ring, followed by an intramolecular Michael addition, a proton transfer, and a final intramolecular Wittig reaction to yield the product. rsc.org Such computational analyses are invaluable for understanding reaction dynamics at a molecular level.
| Reaction Studied | Key Computational Finding | Reference |
|---|---|---|
| Tandem Heck–Ring-Opening of Cyclopropyl Diols | The lowest energy transition states possess effective conjugation between the cyclopropyl core and the alkenyl moiety, governing selectivity. | nih.gov |
| Phosphine-Catalyzed Ring-Opening of Cyclopropyl Ketones | The pathway involving an intramolecular Wittig reaction was identified as the most energetically favorable, explaining the observed product formation. | rsc.org |
| Radical Ring-Opening of Cyclopropyl Vinyl Sulfides | DFT molecular dynamics simulations were used to explore processes involving the capture of free radicals and model reaction energy profiles. | researchgate.net |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and selectivity of chemical reactions. numberanalytics.comwikipedia.org The interaction between the HOMO of one reactant and the LUMO of another is key to understanding reaction pathways. youtube.com For pericyclic reactions, the symmetry and energy of these frontier orbitals determine whether a reaction is thermally or photochemically allowed. numberanalytics.comimperial.ac.uk
In the case of this compound, the electronic properties of the frontier orbitals are influenced by the interplay of the strained cyclopropane ring, the electron-donating p-tolyl group, and the aminomethyl group. The HOMO is generally associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. youtube.com
The strained C-C bonds of the cyclopropane ring have significant p-character, allowing them to participate in conjugation and influence the energy of the frontier orbitals. The p-tolyl group, being an electron-donating group, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The aminomethyl group also contributes to the electronic character of the molecule.
A qualitative analysis of the frontier orbitals of this compound suggests the following contributions:
| Molecular Orbital | Primary Atomic/Fragment Orbital Contributions |
| HOMO | The Highest Occupied Molecular Orbital is expected to have significant contributions from the p-orbitals of the tolyl group's aromatic ring and the Walsh orbitals of the cyclopropane ring. The nitrogen lone pair of the aminomethyl group will also contribute significantly to this orbital. |
| LUMO | The Lowest Unoccupied Molecular Orbital will likely be dominated by the antibonding π* orbitals of the aromatic tolyl group and the antibonding σ* orbitals of the strained cyclopropane ring. |
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The specific energies and compositions of the frontier orbitals for this compound would require detailed quantum chemical calculations.
Transition State Modeling
Transition state modeling is a computational tool used to investigate the potential energy surface of a reaction and to identify the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. ontosight.ai This analysis provides valuable insights into the reaction mechanism, kinetics, and selectivity.
For reactions involving this compound, a key process to consider is the ring-opening of the cyclopropane moiety. This can be initiated by various reagents and conditions. nih.gov Computational studies on similar cyclopropylamine (B47189) systems have shown that the ring-opening can proceed through different mechanistic pathways, including biradical and carbene intermediates. conicet.gov.ar
In the context of transition metal-catalyzed reactions, the cyclopropane ring can be activated, leading to the formation of a metal-carbene complex that facilitates the ring-opening. ontosight.ai The nature of the substituents on the cyclopropane ring plays a crucial role in determining the regioselectivity of the ring-opening.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of these reactions. For instance, in a tandem Heck-cyclopropane ring-opening reaction of related cyclopropyl diols, calculations have been used to determine the energy differences between various possible transition states, explaining the observed regioselectivity. researchgate.net The substitution pattern on the cyclopropane ring significantly influences the relative energies of these transition states. researchgate.net
A hypothetical transition state analysis for a reaction involving the ring-opening of a substituted cyclopropane, analogous to the study on cyclopropyldiol derivatives, could yield relative energy differences as illustrated in the table below. These values are illustrative and would need to be calculated specifically for this compound.
| Transition State Model | Description | Relative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| TS-A | Transition state leading to the formation of one regioisomer. | 0.0 (Reference) |
| TS-B | Transition state leading to the formation of an alternative regioisomer. | +3.0 to +5.0 |
The data in the table highlights that a difference of a few kcal/mol in the activation energies of competing transition states can lead to high selectivity for one product over another. In the case of this compound, the electronic and steric effects of the p-tolyl and aminomethyl groups would be the determining factors in the transition state energies and, consequently, the reaction outcome. For example, the electron-donating p-tolyl group could stabilize a transition state with developing positive charge on the adjacent carbon atom.
Applications in Medicinal Chemistry Mechanistic and Design Focus
Scaffold Design in Ligand Development
The rigid, three-dimensional nature of the cyclopropyl (B3062369) ring in the (2-(p-tolyl)cyclopropyl)methanamine core imparts conformational constraint, a desirable property in ligand design that can lead to enhanced selectivity and potency. This scaffold has been particularly fruitful in the development of ligands for aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov
Research has shown that the 2-phenylcyclopropylmethylamine (PCPMA) scaffold is highly amenable to structural modifications to create "bitopic" ligands. nih.govamanote.com This design strategy involves extending the core structure with a linker attached to a secondary pharmacophore. researchgate.netmdpi.com The goal is for the primary amine of the PCPMA core to anchor in the main (orthosteric) binding site of a receptor, while the extended portion reaches a secondary (allosteric or extended) binding pocket. researchgate.netmdpi.com
This approach has been successfully applied to develop selective ligands for the dopamine (B1211576) D3 receptor (D3R). nih.gov For instance, derivatives have been synthesized where linkers are incorporated to enhance binding to the D3R, along with moieties designed specifically to interact with the receptor's extended binding pocket. researchgate.net Molecular docking studies have helped to rationalize the binding modes of these bitopic derivatives, explaining how different structural modifications can lead to varied functional profiles, such as producing agonists versus antagonists from the same core scaffold. nih.gov One such derivative, compound (1R,2R)-30q, demonstrated a high binding affinity for the D3R, underscoring the utility of this design strategy. researchgate.netnih.gov
The specific influence of the para-methyl group on the phenyl ring (forming the p-tolyl group) on ligand efficacy is a nuanced aspect of its structure-activity relationship (SAR). While extensive research has focused on the broader PCPMA scaffold, detailed studies isolating the precise contribution of the p-tolyl moiety compared to an unsubstituted phenyl ring are not prominently featured in the reviewed literature.
However, based on general medicinal chemistry principles, the p-tolyl group is expected to influence several key properties. The methyl group increases the lipophilicity of the phenyl ring, which can affect the molecule's ability to cross cellular membranes, including the blood-brain barrier. nih.gov Furthermore, the position and size of substituents on the aromatic ring are often crucial determinants of a compound's biological activity. nih.gov The methyl group provides additional steric bulk at the para-position, which can either enhance or hinder the fit of the ligand within its target binding pocket, thereby influencing both potency and selectivity. This modification could be critical for optimizing interactions within a specific receptor's topology while avoiding binding to off-target sites. scispace.com
Table 1: Binding Affinity of a PCPMA Derivative
| Compound | Target Receptor | Binding Affinity (Ki) |
| (1R,2R)-30q | Dopamine D3 Receptor (D3R) | 2.2 nM researchgate.netnih.gov |
Molecular Docking and Dynamics Simulations in Receptor/Enzyme Complexes
Prediction of Binding Modes and Interactions
The prediction of how this compound and its derivatives bind to target enzymes is a critical step in drug design, primarily accomplished through computational methods like molecular docking and molecular dynamics (MD) simulations. These techniques provide insights into the orientation of the ligand within the active site and the key intermolecular interactions that stabilize the complex.
For the class of trans-2-arylcyclopropylamines, to which this compound belongs, molecular modeling has been instrumental in understanding their inhibitory activity against enzymes like Dipeptidyl Peptidase IV (DPP-4) and Lysine-Specific Demethylase 1 (LSD1). nih.govnih.gov
In the context of DPP-4 inhibition, the primary amine of the cyclopropylmethanamine moiety is predicted to form crucial interactions. It is expected to engage with key acidic residues in the S2 subsite of the DPP-4 active site, such as Tyr662, through salt bridges and hydrogen bonds. The cyclopropyl ring itself provides a rigid scaffold that orients the p-tolyl group towards a hydrophobic pocket (the S1 subsite), where it can establish favorable van der Waals interactions with residues like Tyr666. The trans configuration of the aryl and aminomethyl groups on the cyclopropane (B1198618) ring is often crucial for optimal fitting into the active site.
For LSD1, a flavin-dependent amine oxidase, inhibitors based on the cyclopropylamine (B47189) scaffold, such as trans-2-phenylcyclopropylamine (a close analogue), act as mechanism-based inactivators. nih.gov The binding mode involves the cyclopropylamine moiety positioning itself near the flavin adenine (B156593) dinucleotide (FAD) cofactor. The primary amine is essential for the initial binding and subsequent chemical reaction. The aryl group, in this case, the p-tolyl group, would likely occupy a hydrophobic pocket adjacent to the active site, contributing to the binding affinity and selectivity.
Computational studies on cyclopropylamine derivatives targeting cytochrome P450 enzymes suggest a mechanism involving a proton-coupled electron transfer (PCET). nih.gov The initial binding is facilitated by a hydrogen bond between the amine and the enzyme's active site. This is followed by hydrogen abstraction from the N-H bond, leading to the formation of an aminyl radical. This radical can then undergo a ring-opening of the cyclopropyl group to form a reactive carbon-centered radical, which can covalently modify and inactivate the enzyme. nih.govfrontiersin.org
Table 1: Predicted Key Interactions for this compound Analogues with Target Enzymes
| Target Enzyme | Interacting Moiety of Ligand | Key Enzyme Residues/Cofactors | Type of Interaction | Reference |
| Dipeptidyl Peptidase IV (DPP-4) | Primary Amine | Tyr662, Glu205, Glu206 | Salt Bridge, Hydrogen Bond | nih.gov |
| p-Tolyl Group | Tyr666 (S1 pocket) | Hydrophobic (van der Waals) | nih.gov | |
| Lysine-Specific Demethylase 1 (LSD1) | Cyclopropylamine | FAD Cofactor | Covalent Modification | nih.gov |
| p-Tolyl Group | Hydrophobic Pocket | Hydrophobic (van der Waals) | nih.gov | |
| Cytochrome P450 | Primary Amine | Heme Iron | Hydrogen Bond, Radical Formation | nih.govfrontiersin.org |
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling involves a detailed analysis of the full spectrum of interactions between a ligand and its protein target. This goes beyond identifying a single binding mode and often involves techniques like molecular dynamics simulations to explore the conformational flexibility of both the ligand and the protein.
For derivatives of this compound, interaction profiling helps in understanding the structure-activity relationships (SAR) observed in various studies. For instance, in a series of trans-2-aryl-cyclopropylamine analogues developed as DPP-4 inhibitors, the nature of the substituent on the aryl ring significantly impacts potency. nih.gov A p-tolyl group, as in this compound, is a common modification explored in such SAR studies. The methyl group at the para position can enhance hydrophobic interactions and fill a specific sub-pocket within the active site, potentially leading to increased affinity compared to an unsubstituted phenyl ring.
Interaction profiling also elucidates the basis for selectivity. For example, while DPP-4, DPP8, and DPP9 share structural similarities, subtle differences in their active site residues can be exploited. The specific size and electronic properties of the p-tolyl group might favor binding to DPP-4 over other related enzymes, leading to a more selective inhibitor profile.
In the case of LSD1, interaction profiling has been crucial in designing more selective inhibitors. trans-2-Phenylcyclopropylamine, for example, also inhibits monoamine oxidases (MAO-A and MAO-B). nih.gov By profiling the interactions within the active sites of these different enzymes, medicinal chemists can introduce modifications to the aryl ring (such as the p-tolyl group) to enhance interactions with LSD1-specific residues while reducing affinity for MAO enzymes. Molecular dynamics simulations can reveal how these modifications affect the stability of the ligand within each binding pocket and the energetics of the interaction. mdpi.comnih.gov
The profiling of interactions for cyclopropylamine-based inhibitors of cytochrome P450 enzymes has revealed the importance of the initial hydrogen-bonding interaction for orienting the substrate correctly for the subsequent radical-mediated inactivation. nih.govfrontiersin.org The nature of the aryl substituent can influence the initial binding affinity and the electronic properties of the amine, thereby modulating the efficiency of the inactivation process.
Table 2: Structure-Activity Relationship (SAR) Insights for Arylcyclopropylamine Derivatives
| Target Enzyme | Modification on Aryl Ring | Effect on Activity/Selectivity | Rationale from Interaction Profiling | Reference |
| DPP-4 | Addition of para-methyl group (p-tolyl) | Potential for increased potency | Enhanced hydrophobic interactions in the S1 pocket. | nih.gov |
| LSD1 | Varies (e.g., phenyl vs. substituted phenyl) | Can modulate selectivity against MAOs | Differential fit and interactions in the respective hydrophobic pockets. | nih.gov |
| Cytochrome P450 | Electron-donating/withdrawing groups | Can influence the rate of inactivation | Modulates the electronic properties of the amine and the stability of the aminyl radical intermediate. | nih.govfrontiersin.org |
Advanced Characterization Techniques and Analytical Methodologies for Research
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of (2-(P-tolyl)cyclopropyl)methanamine by providing detailed information about its atomic composition and connectivity.
Mass Spectrometry (MS, HRMS, ESI/TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.govnist.gov For this compound (C₁₁H₁₅N), the molecular weight is 161.24 g/mol .
MS: In a standard mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 161. Fragmentation patterns would be characteristic of the structure, with potential cleavages at the benzylic position, loss of the amino group, and fragmentation of the cyclopropane (B1198618) ring.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide the exact mass of the molecular ion with high precision (e.g., to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C₁₁H₁₅N) by distinguishing it from other compounds with the same nominal mass.
ESI/TOF (Electrospray Ionization/Time-of-Flight): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules like amines. It typically produces the protonated molecule [M+H]⁺, which for this compound would be observed at m/z 162. The high mass accuracy and resolution of a TOF analyzer would further confirm the elemental composition.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Nominal) | Technique |
|---|---|---|
| [M]⁺ | 161 | MS |
| [M+H]⁺ | 162 | ESI-MS |
MS: Mass Spectrometry, ESI-MS: Electrospray Ionization Mass Spectrometry
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. nist.govmdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands.
The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl (B3062369) and methyl groups would appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropane ring often show a characteristic absorption near 3050 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The N-H bending vibration (scissoring) of the primary amine would be visible around 1590-1650 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | > 3000 | Medium to Weak |
| C-H Stretch (aliphatic) | < 3000 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which can exist as enantiomers and diastereomers (cis and trans), X-ray crystallography of a single crystal would be invaluable.
If a suitable single crystal of one of the pure stereoisomers or a salt thereof (e.g., hydrochloride or tartrate) can be obtained, X-ray diffraction analysis would unequivocally establish:
The relative stereochemistry of the substituents on the cyclopropane ring, confirming whether the tolyl and aminomethyl groups are on the same side (cis) or opposite sides (trans) of the ring.
The absolute configuration (R or S) at the chiral centers, which is particularly important for enantiomerically pure samples.
The preferred conformation of the molecule in the solid state, including the orientation of the tolyl group and the aminomethyl side chain relative to the cyclopropane ring.
While no specific crystal structure for this compound is publicly available, studies on related cyclopropane derivatives demonstrate the power of this technique in unambiguously assigning stereochemistry. nih.gov
Chromatographic Purity Assessment and Isolation (e.g., LC-MS, TLC, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. By using an appropriate solvent system, the product can be separated from starting materials and byproducts, with its retention factor (Rf) serving as a characteristic property.
Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using a stationary phase like silica (B1680970) gel is a standard procedure. A gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be employed to elute the compound from the column, separating it from impurities. The presence of the basic amine group might necessitate the addition of a small amount of a base like triethylamine (B128534) to the eluent to prevent tailing.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. hmdb.cachemscene.com This technique is highly effective for assessing the purity of a sample and for identifying any impurities. An HPLC method would be developed to separate the target compound from any related substances. The mass spectrometer would then provide the molecular weight of the eluting peaks, confirming the identity of the main component and helping to identify any impurities. For chiral compounds, specialized chiral HPLC columns can be used to separate enantiomers. organic-chemistry.orgchemrxiv.orgrsc.orguobaghdad.edu.iq
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)
Chiroptical methods are crucial for the characterization of chiral molecules like this compound, which can exist as enantiomers.
Optical Rotation: A pure enantiomer of a chiral compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the compound and are measured using a polarimeter. The specific rotation, [α], is a standardized value that depends on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. The two enantiomers of this compound would have equal and opposite specific rotations. A racemic mixture (a 50:50 mixture of both enantiomers) would be optically inactive.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores (light-absorbing groups). For this compound, the aromatic tolyl group acts as a chromophore. The CD spectrum would show characteristic positive or negative bands (Cotton effects) that are mirror images for the two enantiomers. google.comgoogle.comlongdom.org This technique can be used to determine the absolute configuration of a chiral center by comparing the experimental CD spectrum with that of related compounds of known stereochemistry or with theoretical calculations.
Synthetic Applications Beyond Target Compound Synthesis
Use as Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov While C2-symmetric ligands have historically been prominent, non-symmetrical ligands are gaining increasing attention for their successful application in various metal-catalyzed reactions. nih.gov The structural characteristics of (2-(P-tolyl)cyclopropyl)methanamine, possessing both a chiral cyclopropane (B1198618) core and a primary amine group, make it an intriguing candidate for the design of such non-symmetrical chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for specific transformations. nih.gov
Intermediates in the Synthesis of Complex Molecules
The strained cyclopropane ring and the reactive aminomethyl group of this compound render it a versatile intermediate for the synthesis of more intricate molecular structures. Its application in this context is particularly notable in the construction of nitrogen-containing heterocycles and GABA analogues.
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and other biologically active compounds. nih.govopenmedicinalchemistryjournal.comrsc.orgcymitquimica.com The ring-opening of donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound can belong, provides a powerful strategy for the synthesis of these heterocycles. nih.gov
Specifically, the reaction of 2-(p-tolyl)cyclopropane derivatives with nucleophiles can lead to the formation of five-membered rings. For instance, the reaction of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate with an appropriate nitrogen nucleophile can yield chiral pyrrolidones with a full inversion of the stereocenter's configuration. nih.gov This transformation highlights the utility of the cyclopropane ring as a latent 1,3-dipole equivalent.
The synthesis of more complex heterocyclic systems, such as benzothiadiazines, often involves multi-step sequences starting from readily available precursors. mdpi.com While direct synthesis from this compound is not explicitly detailed, its structural motifs are relevant to the broader strategies employed for constructing such heterocyclic cores. These strategies often rely on the cyclization of ortho-substituted benzene (B151609) derivatives, a process where the tolyl group could serve as a precursor or a key substituent influencing the reaction's outcome. mdpi.com
Table 1: Synthesis of Pyrrolidones from Donor-Acceptor Cyclopropanes
| Starting Material | Product | Yield (%) | Key Features |
|---|---|---|---|
| Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Chiral γ-lactam | Not specified | Full inversion of absolute configuration at the chiral center. nih.gov |
| 2-(p-tolyl)cyclopropane-1,1-diesters | Pyrrolidone | 45 | Demonstrates the reactivity of less reactive cyclopropanes. nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Consequently, the synthesis of its analogues is of significant interest for the development of new therapeutic agents for neurological disorders. researchgate.netmdpi.com Conformationally restricted GABA analogues, often incorporating cyclic structures like cyclopropane, are particularly valuable for probing the bioactive conformations at GABA receptors and transporters. nih.gov
The this compound framework provides a rigid scaffold for the synthesis of such constrained GABA analogues. The cyclopropane ring restricts the conformational freedom of the molecule, allowing for the presentation of the amino and potential carboxyl groups in specific spatial orientations. nih.gov This is crucial for achieving selectivity for different subtypes of GABA transporters or receptors. nih.govnih.gov The synthesis of these analogues often involves the transformation of the aminomethyl group and the introduction of a carboxylic acid or its equivalent, while retaining the core cyclopropane structure.
Table 2: Research Findings on GABA Analogues
| Compound Type | Key Finding | Significance | Reference |
|---|---|---|---|
| Cyclopropane-based GABA analogues | The trans-syn-conformation is critical for selective activity at the betaine/GABA transporter 1 (BGT1). | Provides a design principle for selective BGT1 inhibitors. nih.gov | nih.gov |
| β-Substituted GABA derivatives | The absolute configuration significantly impacts biological activity. | Highlights the importance of stereochemistry in drug design. mdpi.com | mdpi.com |
| 8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA) | Stimulates GABA release from hippocampal interneurons. | Identifies a novel mechanism for modulating GABAergic transmission. nih.gov | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The biological activity of cyclopropylamine (B47189) derivatives is often highly dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic routes to access specific isomers of (2-(P-tolyl)cyclopropyl)methanamine is a critical area for future research.
Recent advancements in organic synthesis offer several promising avenues. A notable strategy involves the stereodivergent synthesis of arylcyclopropylamines through a sequence of C-H borylation and Suzuki-Miyaura coupling. nih.govelsevierpure.comnagoya-u.ac.jpnagoya-u.ac.jp This method, which has been successfully applied to N-protected cyclopropylamines, could be adapted for the synthesis of the p-tolyl analog. The key steps would likely involve:
Iridium-catalyzed C(sp³)–H borylation: This step would install a boronic ester group onto the cyclopropane (B1198618) ring with high stereoselectivity.
Palladium-catalyzed Suzuki-Miyaura coupling: The subsequent cross-coupling with a tolyl halide or its equivalent would introduce the p-tolyl group.
An interesting feature of this approach is the ability to control the final stereochemistry (cis or trans) by adjusting the reaction atmosphere (oxygen or nitrogen), offering a versatile tool for creating a library of stereoisomers for biological screening. nih.govelsevierpure.com
Furthermore, research into the synthesis of biologically active 2-arylcyclopropylamines has highlighted methods starting from readily available α-chloroaldehydes. researchgate.net These reactions proceed through the formation of a zinc homoenolate, which is then trapped by an amine, followed by ring closure. researchgate.net Adapting this methodology to use a tolyl-substituted starting material could provide another efficient route to the target compound.
Exploration of Alternative Biological Targets and Mechanisms of Action
While the primary known target for the parent compound, tranylcypromine, is monoamine oxidase (MAO), there is a growing body of evidence that phenylcyclopropylamine derivatives can interact with a range of other biological targets. nih.gov This opens up exciting possibilities for the therapeutic application of this compound beyond its presumed antidepressant effects.
A particularly promising area is the inhibition of lysine-specific demethylase 1 (LSD1) , an enzyme implicated in various cancers. nih.gov Numerous studies have focused on designing phenylcyclopropylamine-drug conjugates that selectively target cancer cells overexpressing LSD1. nih.gov Future research could involve synthesizing and evaluating this compound and its derivatives as standalone LSD1 inhibitors or as part of a targeted drug delivery system.
Other potential targets for this class of compounds include:
Platelet P2Y12 receptor: Involved in blood clotting. nih.gov
Cytochrome P450 (CYP) superfamily: A group of enzymes crucial for drug metabolism. nih.gov
Dopamine (B1211576) and serotonin (B10506) receptors: As evidenced by the development of phenylcyclopropylamine derivatives as selective dopamine D3 receptor ligands. nih.gov
Investigating the binding affinity and functional activity of this compound at these and other targets could reveal novel therapeutic opportunities in oncology, hematology, and neurology.
Computational Design of Enhanced Derivatives
In silico methods are invaluable tools in modern drug discovery, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Future research on this compound should leverage computational modeling to guide the synthesis of optimized derivatives.
Fragment-based drug design and molecular docking studies can be employed to predict the binding interactions of this compound with various biological targets. researchgate.net By understanding the structure-activity relationships (SAR), researchers can identify key modifications to the p-tolyl ring, the cyclopropyl (B3062369) linker, or the amine group that could enhance binding affinity and selectivity.
For instance, computational models could be used to:
Predict the optimal substitution pattern on the tolyl ring to maximize interactions within a specific binding pocket.
Evaluate the impact of different stereoisomers on binding orientation and affinity.
Design linkers for conjugating the molecule to other pharmacophores, as demonstrated in the development of phenylcyclopropylamine-entinostat conjugates. nih.gov
These in silico studies would significantly streamline the drug discovery process, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.
Sustainable and Green Chemistry Approaches to Synthesis
The pharmaceutical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. rsc.orgrsc.orgacs.orgbenthamdirect.com Future research into the synthesis of this compound should incorporate the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas for exploration in this context include:
Catalytic Reductive Amination: Moving away from traditional stoichiometric reagents towards greener catalytic methods for the amination step. acs.org This could involve the use of more environmentally benign reducing agents and catalysts.
Amide Bond Formation: Investigating catalytic methods for amide formation if a multi-step synthesis involving an amide intermediate is pursued. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids, offering a greener alternative to traditional coupling reagents. sciepub.com
Use of Renewable Resources: Exploring the potential for deriving starting materials from renewable biomass sources. rsc.orgrsc.org While a direct pathway from biomass to this compound may not be immediately obvious, the principles of green chemistry encourage the consideration of such long-term goals.
Process Optimization using Green Metrics: Employing tools like the CHEM21 green metrics toolkit to evaluate and compare the environmental impact of different synthetic routes. rsc.orgrsc.org This allows for a quantitative assessment of the "greenness" of a particular process.
By integrating these sustainable practices into the synthetic design, the production of this compound and its derivatives can be made more economically and environmentally viable.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (2-(P-tolyl)cyclopropyl)methanamine and its derivatives?
- Answer : The synthesis typically involves cyclopropanation of styrene derivatives followed by reductive amination. For example, General Method C (using NaBH(OAc)₃ in dichloroethane) is effective for reductive amination of intermediates like 2-(p-tolyl)cyclopropanecarbaldehyde with primary amines . Cyclopropane ring formation can be achieved via Simmons-Smith reactions or transition-metal-catalyzed protocols. Purification often involves flash chromatography or recrystallization, with final compounds confirmed by ¹H/¹³C NMR and HRMS .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Answer :
- NMR Spectroscopy : Characteristic cyclopropane proton signals appear as doublets (δ ~1.0–2.5 ppm, J = 4–6 Hz) with coupling constants reflecting ring strain. Aromatic protons (p-tolyl group) show resonances near δ 6.8–7.2 ppm .
- HRMS : Used to verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤2 ppm .
- Optical Rotation : For chiral derivatives, polarimetry ([α]D values) confirms enantiomeric purity (e.g., (+)-40: [α]D²⁰ = +10.0° in D₂O) .
Advanced Research Questions
Q. How does stereochemical configuration influence the pharmacological activity of this compound derivatives?
- Answer : Stereochemistry critically impacts receptor binding. For example, (+)-enantiomers of 2-phenylcyclopropylmethylamines show higher 5-HT2C receptor selectivity over 5-HT2B due to optimized spatial alignment with the receptor’s transmembrane helices. Researchers use chiral HPLC (e.g., RegisPack columns) for enantiomer separation and validate purity via optical rotation . Activity assays (e.g., cAMP inhibition) should compare enantiomers to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in NMR data for cyclopropane-containing derivatives?
- Answer : Discrepancies between observed and predicted NMR shifts may arise from ring strain or dynamic effects. Strategies include:
- Variable Temperature (VT) NMR : To detect conformational exchange broadening.
- DFT Calculations : Compare computed vs. experimental shifts to validate assignments.
- NOESY/ROESY : Identify through-space couplings to confirm substituent orientation .
- Example: In compound (+)-40, cyclopropane protons show distinct splitting (δ 1.3–2.1 ppm) due to restricted rotation .
Q. How can researchers design SAR studies for optimizing 5-HT2C receptor selectivity?
- Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to modulate receptor binding. Compound 35 (5-fluoro-2-methoxyphenyl derivative) showed enhanced 5-HT2C agonism .
- Linker Modifications : Replace methanamine with bulkier groups (e.g., quinolin-8-ylmethyl in compound 39) to sterically block off-target receptors .
- Functional Assays : Use calcium mobilization or β-arrestin recruitment assays to quantify functional selectivity .
Q. What experimental approaches address low yields in cyclopropanation steps?
- Answer :
- Catalyst Optimization : Use chiral catalysts (e.g., Rh₂(S-PTTL)₄) for enantioselective cyclopropanation.
- Solvent Screening : Polar aprotic solvents (e.g., DCE, THF) improve reaction efficiency .
- Stoichiometric Adjustments : Excess diethylzinc or trimethylsilyldiazomethane enhances cyclopropane formation .
Data Analysis & Troubleshooting
Q. How should researchers interpret conflicting HRMS and NMR data for novel derivatives?
- Answer :
- Purity Check : Use HPLC to rule out impurities affecting HRMS signals.
- Isotopic Pattern Analysis : Confirm molecular formula matches (e.g., ¹³C satellite peaks).
- Tandem MS/MS : Fragment ions help distinguish structural isomers.
Q. What methodologies validate the functional selectivity of 5-HT2C agonists in vivo?
- Answer :
- Behavioral Assays : Use rodent models (e.g., schedule-induced polydipsia) to assess anti-compulsive effects without 5-HT2B-mediated cardiotoxicity .
- PET Imaging : Radiolabeled analogs (e.g., ¹¹C-labeled derivatives) quantify receptor occupancy in target brain regions .
Methodological Tables
| Key Characterization Data | Example Compounds | References |
|---|---|---|
| ¹H NMR (cyclopropane protons) | δ 1.2–1.8 ppm (m) | |
| HRMS Accuracy | ≤2 ppm deviation | |
| Chiral Purity | ≥99% ee via RegisPack column | |
| 5-HT2C EC₅₀ | 35: 12 nM; 39: 8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
